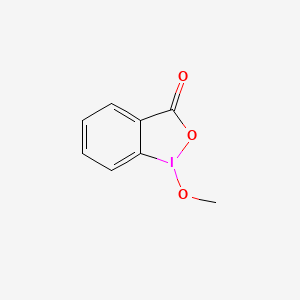

1-Methoxy-1,2-benziodoxol-3-(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methoxy-1,2-benziodoxol-3-(1H)-one is an organoiodine compound known for its unique reactivity and utility in organic synthesis. It is a hypervalent iodine compound, which means it contains iodine in a higher oxidation state than is typical for most iodine compounds. This compound is often used as an oxidizing agent and a reagent in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Methoxy-1,2-benziodoxol-3-(1H)-one can be synthesized through several methods. One common approach involves the oxidation of 2-iodobenzoic acid with a suitable oxidizing agent, such as peracetic acid or hydrogen peroxide, in the presence of methanol. The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the same principles as laboratory-scale preparations. The scalability of the reaction depends on the availability of starting materials and the efficiency of the oxidation process.

Analyse Des Réactions Chimiques

Types of Reactions

1-Methoxy-1,2-benziodoxol-3-(1H)-one undergoes various types of chemical reactions, including:

Oxidation: It acts as an oxidizing agent in several organic transformations.

Substitution: It can participate in substitution reactions, where the methoxy group is replaced by other nucleophiles.

Addition: It can add to unsaturated compounds, such as alkenes and alkynes.

Common Reagents and Conditions

Oxidation: Common reagents include peracetic acid, hydrogen peroxide, and other peroxides. The reactions are typically carried out in methanol or other suitable solvents.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions.

Addition: The addition reactions often require catalysts or specific reaction conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substrates. For example, oxidation reactions typically yield oxidized products, while substitution reactions result in the replacement of the methoxy group with the nucleophile.

Applications De Recherche Scientifique

Organic Synthesis

1-Methoxy-1,2-benziodoxol-3-(1H)-one is widely utilized in organic synthesis for:

- Oxidation Reactions: It facilitates the oxidation of alcohols to carbonyl compounds.

- Substitution Reactions: The compound can replace methoxy groups with nucleophiles, leading to diverse products.

Case Study:

A study demonstrated the use of this compound in the oxidative C–H alkynylation of arylcyclopropanes, yielding products with high regioselectivity under visible light irradiation .

Medicinal Chemistry

The compound plays a crucial role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to introduce functional groups efficiently makes it valuable for drug development.

Example:

Research indicated that this compound can be used in the synthesis of digitoxigenin derivatives, showcasing its utility in modifying biologically active compounds .

Material Science

In material science, this compound is employed in the preparation of advanced materials such as:

- Polymers: It contributes to the synthesis of polymers with tailored properties for specific applications.

Application Insight:

Its involvement in creating nanomaterials has been explored due to its unique chemical properties that enhance material performance .

Analytical Chemistry

The compound is also utilized in analytical methods for detecting and quantifying various substances. Its role in quality control laboratories is significant due to its effectiveness as a reagent.

Data Table: Applications in Analytical Chemistry

| Application Area | Specific Uses |

|---|---|

| Quality Control | Detection of impurities |

| Environmental Analysis | Monitoring pollutants |

| Biochemical Assays | Modifying biomolecules for analysis |

Environmental Chemistry

In environmental studies, this compound assists researchers in analyzing pollutants and understanding their interactions within ecosystems.

Research Example:

Utilization in studies related to environmental monitoring has been documented, highlighting its importance in assessing ecological impacts .

Mécanisme D'action

The mechanism of action of 1-Methoxy-1,2-benziodoxol-3-(1H)-one involves its ability to act as an oxidizing agent. The hypervalent iodine center can transfer oxygen atoms to substrates, leading to their oxidation. The compound can also participate in electrophilic substitution reactions, where the iodine center acts as an electrophile.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Benziodoxol-3-(1H)-one: Lacks the methoxy group but shares similar reactivity.

2-Iodoxybenzoic Acid (IBX): Another hypervalent iodine compound used as an oxidizing agent.

Dess-Martin Periodinane (DMP): A widely used hypervalent iodine reagent for oxidation reactions.

Uniqueness

1-Methoxy-1,2-benziodoxol-3-(1H)-one is unique due to the presence of the methoxy group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, offering different reactivity patterns compared to other hypervalent iodine compounds.

Activité Biologique

1-Methoxy-1,2-benziodoxol-3-(1H)-one, commonly known as a benziodoxole derivative, is a compound of significant interest in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C8H7IO3

- Molecular Weight : 278.04 g/mol

- CAS Number : 1829-25-0

The biological activity of this compound is primarily attributed to its role as an oxidizing agent. It facilitates various oxidation reactions that can lead to the formation of biologically active compounds. The compound has been studied for its potential in:

- Anticancer Activity : Research indicates that benziodoxole derivatives can induce apoptosis in cancer cells through oxidative stress mechanisms. The compound's ability to generate reactive oxygen species (ROS) contributes to its anticancer properties .

- Antimicrobial Effects : Some studies suggest that this compound exhibits antimicrobial activity against various pathogens, potentially through oxidative damage to microbial cell structures .

Anticancer Activity

A study published in Pharmaceutical Research demonstrated the synthesis of polysubstituted indole-fused pyridazines using this compound as an oxidizing agent. The resulting compounds showed significant cytotoxicity against several cancer cell lines, indicating the potential for developing new anticancer therapies .

Antimicrobial Activity

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its utility as a lead compound for antimicrobial drug development .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

1-methoxy-1λ3,2-benziodoxol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-11-9-7-5-3-2-4-6(7)8(10)12-9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUERUKOXOOMVNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COI1C2=CC=CC=C2C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.